molecular formula C6H14O2 B3379868 2-Methoxypentan-1-ol CAS No. 1779926-02-1

2-Methoxypentan-1-ol

Cat. No.: B3379868
CAS No.: 1779926-02-1
M. Wt: 118.17 g/mol
InChI Key: WGWLUEYOKURLOE-UHFFFAOYSA-N
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Description

2-Methoxypentan-1-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid with a mild, pleasant odor and is soluble in many organic solvents. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypentan-1-ol can be synthesized through several organic synthesis routes. One common method involves the reaction of 2-pentanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor system. This method allows for the efficient production of the compound with high purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypentan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methoxypentanal or further to 2-methoxypentanoic acid.

    Reduction: Reduction reactions can convert it to 2-methoxypentane.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed:

    Oxidation: 2-Methoxypentanal, 2-Methoxypentanoic acid

    Reduction: 2-Methoxypentane

    Substitution: Various substituted pentanols depending on the nucleophile used.

Scientific Research Applications

2-Methoxypentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and adhesives.

Mechanism of Action

The mechanism by which 2-Methoxypentan-1-ol exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In oxidation reactions, it loses electrons to form oxidized products. The pathways involved include typical organic reaction mechanisms such as nucleophilic substitution and oxidation-reduction processes.

Comparison with Similar Compounds

    2-Methoxypentane: Similar in structure but lacks the hydroxyl group.

    1-Methoxypentane: An isomer with the methoxy group on the first carbon.

    2-Methyl-1-pentanol: Similar molecular weight but different functional groups.

Uniqueness: 2-Methoxypentan-1-ol is unique due to its combination of a methoxy group and a hydroxyl group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific solvent characteristics and reactivity profiles.

Properties

IUPAC Name

2-methoxypentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-4-6(5-7)8-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWLUEYOKURLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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